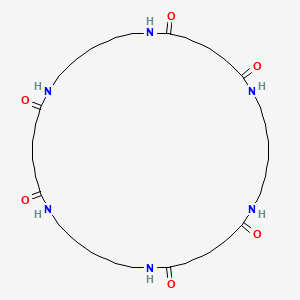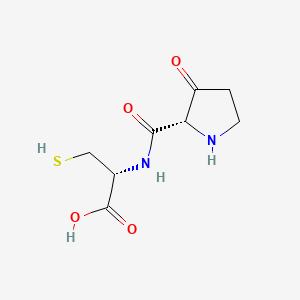
((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine: is a compound that combines the structural features of oxopyrrolidine and cysteine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine typically involves the reaction of oxopyrrolidine derivatives with L-cysteine. The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the compound. Techniques such as crystallization and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions: ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in protein structure and function.
Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and beta-mercaptoethanol are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction will yield the free thiol form of the compound.
科学的研究の応用
Chemistry: In chemistry, ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its role in protein folding and stability. The ability to form and break disulfide bonds is crucial in understanding protein structure and function.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its antioxidant properties make it a candidate for treating oxidative stress-related conditions.
Industry: Industrially, the compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
作用機序
The mechanism of action of ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine involves its ability to form and break disulfide bonds. This property is crucial in maintaining the structural integrity of proteins. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
類似化合物との比較
L-Cysteine: A naturally occurring amino acid with similar thiol functionality.
N-Acetylcysteine: A derivative of cysteine used as a medication and dietary supplement.
Glutathione: A tripeptide containing cysteine, known for its antioxidant properties.
Uniqueness: ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine is unique due to its combined structural features of oxopyrrolidine and cysteine. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile tool in scientific research.
特性
分子式 |
C8H12N2O4S |
|---|---|
分子量 |
232.26 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-3-oxopyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H12N2O4S/c11-5-1-2-9-6(5)7(12)10-4(3-15)8(13)14/h4,6,9,15H,1-3H2,(H,10,12)(H,13,14)/t4-,6-/m0/s1 |
InChIキー |
PVNAIPPDNKDJLU-NJGYIYPDSA-N |
異性体SMILES |
C1CN[C@@H](C1=O)C(=O)N[C@@H](CS)C(=O)O |
正規SMILES |
C1CNC(C1=O)C(=O)NC(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


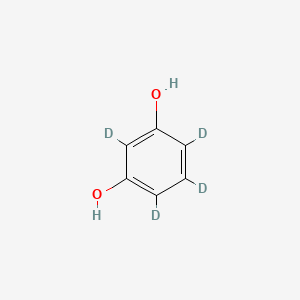
![(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B13418294.png)
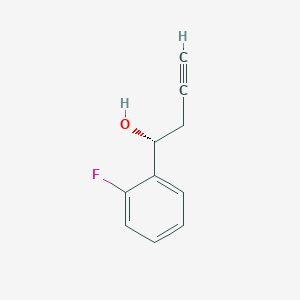

![(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)
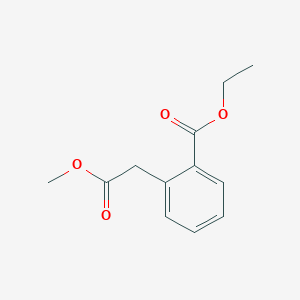
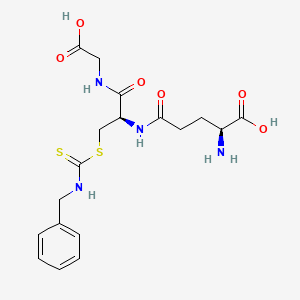
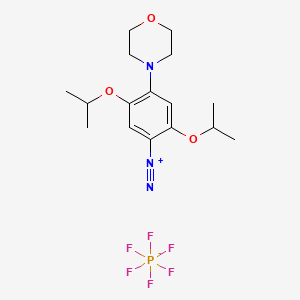
![2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13418332.png)

![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)
